molecular formula C17H20N2O2S2 B2783572 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-32-1

2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2783572
CAS RN: 850915-32-1
M. Wt: 348.48
InChI Key: FBSDWFNHGQWKAN-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has been found to possess various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may act through various pathways, including inhibition of enzymes involved in inflammation, suppression of cancer cell growth, and modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its high yield synthesis method and its potential therapeutic applications. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. These include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde, 2-bromo-1-butane, and 2-aminothiophenol in the presence of a base. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by the addition of the thiol group and cyclization to form the final product. The yield of this synthesis method is reported to be high, making it a suitable method for large-scale production of the compound.

Scientific Research Applications

2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-butylsulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-3-4-10-23-17-18-12-9-11-22-15(12)16(20)19(17)13-7-5-6-8-14(13)21-2/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSDWFNHGQWKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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